molecular formula C13H12N2O2S B2754579 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1330750-53-2

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2754579
CAS No.: 1330750-53-2
M. Wt: 260.31
InChI Key: FBKHQJIVJVQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines a nitro-substituted thiophene ring with a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-(5-Aminothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Aminothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: This compound is similar but has an amino group instead of a nitro group.

    2-(5-Methylthiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group instead of a nitro group.

Uniqueness

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitrothiophene and tetrahydroisoquinoline moieties makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKHQJIVJVQVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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